1-(5-Methyl-1,3-thiazol-2-yl)-3-[1-(1-phenylethyl)pyrrolidin-3-yl]urea
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Overview
Description
1-(5-Methyl-1,3-thiazol-2-yl)-3-[1-(1-phenylethyl)pyrrolidin-3-yl]urea is a synthetic organic compound that features a thiazole ring and a pyrrolidine ring
Preparation Methods
The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)-3-[1-(1-phenylethyl)pyrrolidin-3-yl]urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reductive amination of pyrrole with appropriate aldehydes or ketones.
Coupling of the Rings: The final step involves coupling the thiazole and pyrrolidine rings through a urea linkage. This can be achieved by reacting the thiazole derivative with an isocyanate derivative of the pyrrolidine compound under mild conditions.
Chemical Reactions Analysis
1-(5-Methyl-1,3-thiazol-2-yl)-3-[1-(1-phenylethyl)pyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the urea group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
1-(5-Methyl-1,3-thiazol-2-yl)-3-[1-(1-phenylethyl)pyrrolidin-3-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)-3-[1-(1-phenylethyl)pyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(5-Methyl-1,3-thiazol-2-yl)-3-[1-(1-phenylethyl)pyrrolidin-3-yl]urea can be compared with other similar compounds, such as:
1-(5-Methyl-1,3-thiazol-2-yl)-3-[1-(1-phenylethyl)pyrrolidin-3-yl]amine: This compound differs by having an amine group instead of a urea group, which may result in different chemical reactivity and biological activity.
1-(5-Methyl-1,3-thiazol-2-yl)-3-[1-(1-phenylethyl)pyrrolidin-3-yl]carbamate: This compound has a carbamate group instead of a urea group, which can influence its stability and interactions with biological targets.
Properties
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)-3-[1-(1-phenylethyl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-10-18-17(23-12)20-16(22)19-15-8-9-21(11-15)13(2)14-6-4-3-5-7-14/h3-7,10,13,15H,8-9,11H2,1-2H3,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBSDOZHFPFDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NC2CCN(C2)C(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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